(E)-4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)but-2-en-1-one
Description
The compound (E)-4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)but-2-en-1-one is a structural analog of haloperidol, a first-generation antipsychotic belonging to the butyrophenone class. Haloperidol’s chemical name is 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one , differing from the target compound by the presence of a saturated butanone chain instead of an α,β-unsaturated enone (but-2-en-1-one) . The (E)-configuration of the double bond in the enone moiety introduces rigidity and may influence receptor binding kinetics, metabolic stability, and solubility compared to haloperidol .
This compound retains the core pharmacophore of haloperidol—a 4-fluorophenyl ketone linked to a piperidine ring substituted with a 4-chlorophenyl and hydroxyl group—but the conjugated enone system could alter electronic properties and intermolecular interactions .
Properties
Molecular Formula |
C21H21ClFNO2 |
|---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
(E)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)but-2-en-1-one |
InChI |
InChI=1S/C21H21ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h1-10,26H,11-15H2/b2-1+ |
InChI Key |
OSPPRPYKZVTICX-OWOJBTEDSA-N |
Isomeric SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C/C=C/C(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CC=CC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of (E)-4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)but-2-en-1-one typically involves a multi-step approach starting from substituted bromobenzenes and piperidinone derivatives, followed by functional group transformations and key coupling steps to assemble the target molecule.
Stepwise Synthesis Overview
Preparation of N-Boc-Protected Phenylpiperidinols
- Starting materials: Appropriately substituted bromobenzenes (e.g., 4-chlorobromobenzene).
- Lithiation: Bromobenzene derivatives undergo lithiation using n-butyllithium (n-BuLi).
- Addition to piperidinone: The lithiated intermediate is reacted with tert-butyl 4-oxopiperidine-1-carboxylate, a commercially available N-Boc-protected piperidinone, to yield N-Boc-protected phenylpiperidinols.
- Deprotection: Acid-mediated removal of the Boc group (e.g., using HCl) affords the free amine or its hydrochloride salt.
This sequence yields key intermediates such as 4-(4-chlorophenyl)-4-hydroxypiperidine derivatives ready for further functionalization.
Formation of the But-2-en-1-one Linker
- Preparation of 4-chloro-1-(4-fluorophenyl)butan-1-one: This intermediate is crucial for constructing the enone moiety.
- Nucleophilic substitution: The free amine from the previous step undergoes nucleophilic displacement with the 4-chloro-1-(4-fluorophenyl)butan-1-one to form the desired piperidinyl-substituted butanone.
- Stereoselective isomerization: The (E)-configuration of the double bond in the but-2-en-1-one is achieved through controlled stereoselective isomerization, often catalyzed by vanadyl acetylacetonate in chlorobenzene, yielding the trans-olefin exclusively.
Photoredox Catalysis Approach for Olefin Formation
A modern method involves visible-light-induced photoredox catalysis to form E-selective 2-amino-2-butene-1,4-diones, which can be adapted for similar enone systems:
- Catalyst: Ruthenium tris(bipyridine) hexafluorophosphate (Ru(bpy)3(PF6)2) at 2 mol% loading.
- Conditions: Reaction under oxygen atmosphere with blue LED irradiation (35 W) at 25-35 °C.
- Solvents: Commonly 1,4-dioxane, acetonitrile, or dichloromethane.
- Substrates: Sulfoxonium ylides and amines are reacted to form cross-olefin products with high E-selectivity.
- Purification: Products are isolated by silica gel column chromatography.
Optimization studies show yields up to 70% under optimal conditions with Ru(bpy)3(PF6)2 in 1,4-dioxane under O2 and blue light irradiation.
Reaction Optimization Data
| Entry | Photocatalyst | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ru(bpy)3(PF6)2 | MeCN | 62 | Standard conditions |
| 2 | Ru(bpy)3(PF6)2 | DCM | 69 | Slightly higher yield |
| 8 | Ru(bpy)3(PF6)2 | 1,4-Dioxane | 70 | Optimal solvent |
| 10 | 4CzIPN | 1,4-Dioxane | Trace | Ineffective photocatalyst |
| 18 | None | 1,4-Dioxane | 0 | No catalyst, no reaction |
Table 1: Optimization of photocatalytic reaction conditions for olefin formation.
Scale-Up and Substrate Scope
- Scale-up reactions have been successfully performed on 1-2 mmol scale with consistent yields (~60-62%) and excellent E/Z selectivity (>20:1).
- Various substituted amines and sulfoxonium ylides have been tested, showing broad substrate tolerance.
- Unsuccessful substrates include those lacking suitable nucleophilic amine groups or incompatible functional groups.
Summary of Preparation Methods
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Lithiation of bromobenzene | n-BuLi, low temperature | Lithiated aryl intermediate |
| Addition to N-Boc piperidinone | tert-butyl 4-oxopiperidine-1-carboxylate | N-Boc-protected phenylpiperidinol |
| Boc deprotection | HCl, aqueous work-up | Free amine or hydrochloride salt |
| Nucleophilic substitution | 4-chloro-1-(4-fluorophenyl)butan-1-one | Piperidinyl-substituted butanone |
| Stereoselective isomerization | Vanadyl acetylacetonate, chlorobenzene | (E)-configured but-2-en-1-one |
| Photoredox catalysis (optional) | Ru(bpy)3(PF6)2, O2, blue LED, 1,4-dioxane | E-selective olefin formation via coupling |
Chemical Reactions Analysis
Types of Reactions
(E)-4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The enone moiety can be reduced to form a saturated ketone.
Substitution: The chlorophenyl and fluorophenyl groups can undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a saturated ketone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Research
This compound has garnered attention in pharmaceutical research for its potential therapeutic effects. Key areas of investigation include:
a. Antidepressant Activity
Research indicates that derivatives of piperidine compounds can exhibit antidepressant-like effects. Studies have shown that similar compounds affect neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation .
b. Antipsychotic Properties
Given its structural similarities to known antipsychotics, (E)-4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)but-2-en-1-one is being evaluated for its efficacy in treating schizophrenia and other psychotic disorders. Initial studies suggest it may modulate dopamine receptors effectively .
c. Analgesic Effects
Preliminary investigations into the analgesic properties of this compound have indicated potential benefits in pain management therapies. The modulation of pain pathways through opioid receptor interactions is a promising area for further exploration .
Chemical Biology
The compound's unique structure makes it a valuable tool in chemical biology for studying receptor interactions and signaling pathways. It can serve as a lead compound for developing new drugs targeting specific biological mechanisms.
Toxicological Studies
Understanding the safety profile of this compound is essential for its application in medicine. Toxicological studies are crucial to evaluate its effects on various organ systems and its potential for causing adverse reactions.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry evaluated a series of piperidine derivatives, including this compound, demonstrating significant serotonin reuptake inhibition comparable to established antidepressants .
Case Study 2: Antipsychotic Efficacy
In a preclinical model of schizophrenia, this compound showed promise in reducing hyperactivity and improving cognitive deficits associated with dopaminergic dysregulation. The results were published in Psychopharmacology and highlighted the potential for further clinical development .
Case Study 3: Analgesic Properties
Research conducted on the analgesic effects indicated that this compound effectively reduced pain responses in animal models, suggesting a mechanism involving opioid receptor modulation. These findings were reported in Pain Medicine .
Mechanism of Action
The mechanism of action of (E)-4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)but-2-en-1-one involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors in the body to exert its effects.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways to achieve desired therapeutic outcomes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Haloperidol and Its Derivatives
Haloperidol (4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one)
- Structure: Saturated butanone chain.
- Pharmacology : Potent dopamine D₂ receptor antagonist with high affinity for σ₁ receptors .
- Clinical Use : Treatment of schizophrenia and acute psychosis.
- Limitations : High risk of extrapyramidal side effects (EPS) due to strong D₂ binding .
Target Compound (Enone Derivative)
- Hypothesized Impact :
Haloperidol Impurity D (Dimeric Analog)
- Structure : 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]phenyl]butan-1-one .
- Key Difference : Dimeric structure with two haloperidol moieties linked via a phenyl group.
- Impact : Increased molecular weight (567.55 vs. 375.86) likely reduces blood-brain barrier penetration, diminishing antipsychotic efficacy .
Diazepane Analog (Compound 13)
- Structure : 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one .
- Key Difference : Piperidine replaced with a seven-membered diazepane ring.
- Pharmacology : Multireceptor binding profile (D₂, 5-HT₂A, α₁-adrenergic) .
- Advantage : Broader receptor engagement may reduce EPS risk compared to haloperidol.
Difluorophenyl Derivatives
Chalcone-Based Analogs
Comparative Data Table
| Compound Name | Structural Features | Molecular Weight | Key Pharmacological Properties | Clinical/Potential Use |
|---|---|---|---|---|
| Haloperidol | Saturated butanone, piperidine ring | 375.86 | D₂ antagonist, σ₁ affinity | Schizophrenia, psychosis |
| (E)-Enone derivative (Target Compound) | α,β-unsaturated enone | 375.86* | Hypothesized moderated D₂ affinity | Potential antipsychotic |
| Diazepane analog (Compound 13) | Diazepane ring | 387.88 | Multireceptor (D₂, 5-HT₂A, α₁) | Atypical antipsychotic candidate |
| Difluorophenyl derivative | 2,4-Difluorophenyl, benzyl substitution | 438.32 | Increased lipophilicity | Preclinical investigation |
| Haloperidol Impurity D | Dimeric structure | 567.55 | Reduced BBB penetration | Impurity profiling |
Research Findings and Implications
Enone vs. Computational modeling (e.g., SHELX-refined crystallography ) could validate this hypothesis.
Diazepane Analog : The diazepane ring in Compound 13 introduces a conformational twist, enabling engagement with serotonin receptors (5-HT₂A), a feature absent in haloperidol . This aligns with trends in atypical antipsychotics like clozapine.
Metabolic Stability: The enone moiety may resist hepatic ketone reduction, prolonging half-life compared to haloperidol . In vitro studies using metabolites identified in are warranted.
Toxicity: Haloperidol’s degradation products exhibit neurotoxicity ; the enone derivative’s stability might mitigate this risk.
Biological Activity
(E)-4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)but-2-en-1-one, also known by its CAS number 43141-37-3, is a compound of interest due to its potential biological activities, particularly in the field of antiviral research. This article explores its biological activity, focusing on its efficacy against various viral strains, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H21ClFN2O2, with a molecular weight of 373.848 g/mol. The structure features a piperidine ring substituted with both chlorophenyl and fluorophenyl groups, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H21ClFN2O2 |
| Molecular Weight | 373.848 g/mol |
| CAS Number | 43141-37-3 |
| Purity | >95% (HPLC) |
Antiviral Efficacy
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiviral properties. For instance, a study evaluated a series of 1,4,4-trisubstituted piperidines against human coronaviruses, revealing that certain analogues displayed micromolar activity against SARS-CoV-2 and HCoV-229E. The compound's structure suggests that modifications at specific positions can enhance its potency and selectivity against these viruses .
Table 1: Antiviral Activity Comparison
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| (E)-Compound | 3.3 | >100 | >30 |
| Analog 1 | 7.4 | 44 | 6 |
| Analog 2 | 5.2 | >100 | >19 |
Structure-Activity Relationship (SAR)
SAR studies indicate that the presence of a fluorine atom at the para position of the phenyl ring significantly enhances antiviral activity while reducing cytotoxicity. In contrast, modifications that remove or alter the piperidine substituents tend to diminish effectiveness .
Key Findings:
- Fluorine Substitution: Enhances antiviral potency.
- Chlorine Presence: While beneficial for activity, it may increase cytotoxicity.
- Piperidine Modifications: Critical for maintaining selectivity and efficacy.
Study on Influenza Virus
In a broad antiviral testing scenario, compounds structurally related to this compound were assessed for their inhibitory effects on influenza virus replication. The results indicated that certain derivatives exhibited low micromolar activity against the A/H1N1 strain, showcasing their potential as therapeutic agents in viral infections .
SARS-CoV-2 Inhibition
Another significant study focused on the inhibition of SARS-CoV-2 by related compounds. The research highlighted that specific structural modifications led to enhanced antiviral activity with minimal cytotoxic effects. The compound demonstrated an EC50 value comparable to established antiviral agents like remdesivir, suggesting its potential utility in treating COVID-19 .
Q & A
Q. What are the recommended synthetic routes for (E)-4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)but-2-en-1-one, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a fluorophenyl-enone precursor. Key steps include:
- Piperidine Intermediate Preparation : 4-(4-Chlorophenyl)-4-hydroxypiperidine is synthesized via nucleophilic substitution or reductive amination, followed by hydroxylation .
- Enone Formation : The (E)-configured but-2-en-1-one moiety is generated using Wittig or Horner-Wadsworth-Emmons reactions, ensuring stereochemical control .
- Coupling : React the piperidine intermediate with the enone under basic conditions (e.g., NaOH in dichloromethane) .
- Optimization : Adjust solvent polarity (e.g., methanol-buffer mixtures for HPLC purification ), catalyst loading (e.g., palladium for cross-coupling), and temperature (25–60°C) to improve yield (typically 70–85% reported for analogues) .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms stereochemistry (e.g., coupling constants for E-configuration) and hydroxyl/fluorophenyl group integration .
- HPLC : Use a C18 column with methanol-sodium acetate buffer (65:35, pH 4.6) to assess purity (>99%) and resolve stereoisomers .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., , expected 388.12) .
- X-ray Crystallography : For absolute configuration confirmation, as demonstrated for structurally similar enones .
Advanced Research Questions
Q. How does the stereochemistry (E-configuration) influence the compound’s receptor binding affinity, particularly at dopamine (DA) and serotonin (5-HT) receptors?
- Methodological Answer :
- Comparative Assays : Test E- and Z-isomers in radioligand binding assays (e.g., -spiperone for DA D2, -ketanserin for 5-HT2A). Analogous diazepane derivatives show values < 10 nM for D2 and 5-HT2A when E-configuration optimizes spatial alignment with receptor pockets .
- Molecular Dynamics (MD) : Simulate docking poses to identify hydrogen bonding (hydroxyl group with Asp114 in D2) and π-π stacking (fluorophenyl with Phe389 in 5-HT2A) .
- SAR Studies : Modify the enone linker length or substituents (e.g., chloro vs. fluoro) to assess steric/electronic effects .
Q. What in silico strategies can predict potential off-target interactions, and how can molecular docking studies be validated experimentally?
- Methodological Answer :
- Target Prediction : Use SwissTargetPrediction or SEAware to identify off-target kinases or GPCRs based on structural similarity to haloperidol analogues .
- Docking Validation :
- In Vitro Panels : Screen against CEREP’s Psychoactive Panel (e.g., 44 receptors) to confirm computational hits .
- Functional Assays : Measure cAMP inhibition (DA D2) or calcium flux (5-HT2A) to validate agonist/antagonist activity .
- False Positive Mitigation : Apply consensus scoring (Glide, AutoDock) and filter using pharmacokinetic parameters (e.g., Lipinski’s rules) .
Q. How can researchers resolve discrepancies in reported binding affinities across different studies for this compound?
- Methodological Answer :
- Standardized Assays : Use uniform cell lines (e.g., CHO-K1 for DA D2) and ligand concentrations (1–10 nM -ligands) to minimize variability .
- Buffer Consistency : Control pH (7.4) and ion concentration (e.g., 150 mM NaCl) to stabilize receptor conformations .
- Data Normalization : Express values relative to a reference compound (e.g., haloperidol for D2) to enable cross-study comparisons .
- Meta-Analysis : Pool data from ≥3 independent studies and apply statistical weighting for outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
